![molecular formula C15H15N3O4 B237170 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide, also known as NPD1, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of neurodegenerative diseases.
Wirkmechanismus
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. Furthermore, this compound promotes the growth and survival of neurons by activating the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, this compound has been shown to promote the growth and survival of neurons, which can help to improve cognitive function. This compound has also been found to have anti-tumor effects in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the dose of this compound used in experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide. One area of research could focus on developing new synthesis methods to produce this compound more efficiently and cost-effectively. Additionally, further studies could investigate the potential therapeutic applications of this compound in other diseases, such as cancer and cardiovascular disease. Furthermore, future studies could focus on developing new derivatives of this compound with improved potency and selectivity. Finally, studies could investigate the potential use of this compound as a diagnostic tool for neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves the reaction of 5-nitrofurfural with 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to promote the growth and survival of neurons, which can help to improve cognitive function.
Eigenschaften
Molekularformel |
C15H15N3O4 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
5-nitro-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c19-15(13-7-8-14(22-13)18(20)21)16-11-3-5-12(6-4-11)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |
InChI-Schlüssel |
SQJVQCAZMPJVSB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
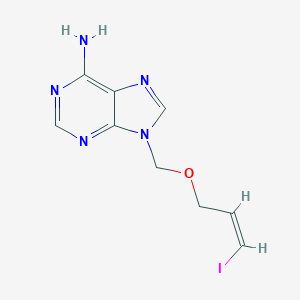
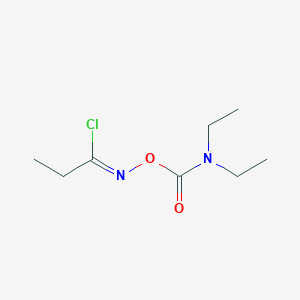
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
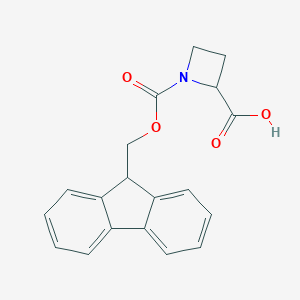
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
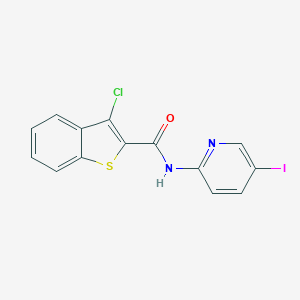

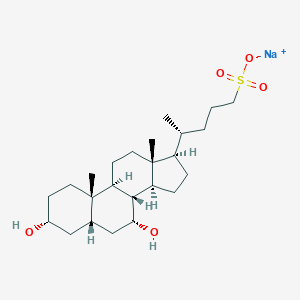
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
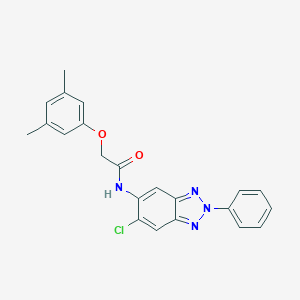
![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)